molecular formula C16H16N2O3 B2701986 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid CAS No. 280133-38-2

3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid

Cat. No.: B2701986
CAS No.: 280133-38-2
M. Wt: 284.315
InChI Key: GSCMLKCGCNHMEB-UHFFFAOYSA-N
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Description

3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid is an organic compound with the molecular formula C16H16N2O3. It is a derivative of butyric acid, featuring a phenyl group and a pyridin-2-ylcarbamoyl group.

Scientific Research Applications

3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid may be an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid typically involves multi-step organic reactions. One common method includes the reaction of 3-phenylbutyric acid with pyridine-2-carboxamide under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylbutyric acid: Lacks the pyridin-2-ylcarbamoyl group, making it less versatile in certain reactions.

    Pyridine-2-carboxamide: Contains the pyridin-2-ylcarbamoyl group but lacks the phenylbutyric acid backbone.

Uniqueness

3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid is unique due to the presence of both the phenyl and pyridin-2-ylcarbamoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-oxo-3-phenyl-5-(pyridin-2-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(18-14-8-4-5-9-17-14)10-13(11-16(20)21)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCMLKCGCNHMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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